1-(萘-2-磺酰基)-哌嗪

描述

Synthesis Analysis

1-(Naphthalene-2-sulfonyl)-piperazine and its derivatives have been synthesized through various methods. For instance, the synthesis and structure-activity relationship (SAR) of (piperazin-1-yl-phenyl)-arylsulfonamides, which include naphthalene-2-sulfonic acid derivatives, have been explored for their affinity towards serotonin receptors, indicating the compound's relevance in medicinal chemistry (Park et al., 2010). Microwave-assisted synthesis methods have also been developed for efficient generation of related compounds, showcasing the advancements in synthetic techniques (Williams et al., 2010).

Molecular Structure Analysis

The molecular structure of 1-(Naphthalene-2-sulfonyl)-piperazine derivatives has been characterized through various spectroscopic techniques. X-ray crystallography studies have provided detailed insights into the compound's conformation and geometry, revealing the piperazine ring's chair conformation and the sulfonate group's attachment to the naphthalene ring (Naveen et al., 2009).

Chemical Reactions and Properties

1-(Naphthalene-2-sulfonyl)-piperazine participates in various chemical reactions, illustrating its versatile reactivity. For example, its derivatives undergo nucleophilic substitution reactions with Grignard reagents, leading to ligand-coupling reactions and the formation of atropisomeric compounds (Baker et al., 1995). Such reactions highlight the compound's potential in synthetic organic chemistry.

Physical Properties Analysis

The physical properties of 1-(Naphthalene-2-sulfonyl)-piperazine, such as solubility, melting point, and crystallinity, are crucial for its applications in chemical synthesis and pharmaceutical formulation. While specific studies on these properties are limited, the general understanding of arylsulfonamide derivatives provides insight into their behavior in different solvents and under various temperature conditions.

Chemical Properties Analysis

The chemical properties of 1-(Naphthalene-2-sulfonyl)-piperazine, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for its utility in chemical synthesis and drug design. Its derivatives exhibit significant inhibition potential against bacterial strains, indicating their antibacterial properties (Abbasi et al., 2020).

科学研究应用

5-羟色胺受体配体

从1-(萘-2-磺酰基)-哌嗪衍生的化合物已被确认为5-羟色胺受体的配体,如5-HT(6)受体。这些衍生物表现出高结合亲和力和选择性,使它们成为认知增强和中枢神经系统疾病治疗的潜在候选药物。例如,一种特定的衍生物显示出对5-HT(6)受体的显著结合亲和力,并且在其他5-羟色胺和多巴胺受体上具有良好的选择性,表明其在与5-羟色胺信号相关的治疗应用中的潜在用途(C. Park et al., 2011)。

抗精神病药物

另一项研究聚焦于(piperazin-1-yl-苯基)-芳基磺酰胺,合成以展示对5-HT(2C)和5-HT(6)受体具有高亲和力的新型非典型抗精神病药物。这些化合物,包括萘-2-磺酸的衍生物,表现出对两种受体的显著拮抗活性,暗示了它们在新型精神疾病治疗的开发中的实用性(C. Park et al., 2010)。

抗氧化剂和细胞毒剂

1-(萘-2-磺酰基)-哌嗪衍生物也已被评估其抗氧化活性和对癌细胞系的细胞毒效应。具有这种基团的化合物显示出优秀的自由基清除效果,并预期对癌细胞系具有细胞毒作用,突显了它们在癌症治疗和作为抗氧化剂的潜力(B. Mistry et al., 2016)。

化学传感和成像

一种基于丹磺酰基的化学传感器,结合了1-(萘-2-磺酰基)-哌嗪,已被开发用于检测Cu2+离子,具有高选择性和灵敏度。这种化学传感器展示了在环境监测和生物成像中的潜在应用,展示了1-(萘-2-磺酰基)-哌嗪衍生物在化学传感中的多功能性(Juyoung Chae et al., 2019)。

增强神经生长因子的活性

化合物4-氯-N-(萘-1-基甲基)-5-(3-(哌嗪-1-基)苯氧基)噻吩-2-磺酰胺(B-355252)被合成以增强神经生长因子诱导的神经突起。这项研究表明了该化合物在促进神经生长和恢复方面的潜力,突显了它在神经学研究和治疗中的重要性(Alfred L Williams et al., 2010)。

安全和危害

作用机制

Target of Action

A compound with a similar structure,(S)-2-{Methyl-[2-(Naphthalene-2-Sulfonylamino)-5-(Naphthalene-2-Sulfonyloxy)-Benzoyl]-Amino}-Succinicacid, has been reported to target UDP-N-acetylglucosamine 1-carboxyvinyltransferase . This enzyme plays a crucial role in cell wall formation .

Biochemical Pathways

If we consider its potential target, udp-n-acetylglucosamine 1-carboxyvinyltransferase, it might be involved in thepeptidoglycan biosynthesis pathway , which is crucial for bacterial cell wall formation.

Result of Action

If it indeed targets UDP-N-acetylglucosamine 1-carboxyvinyltransferase, it might affect the integrity of the bacterial cell wall, potentially leading to bacterial cell death .

属性

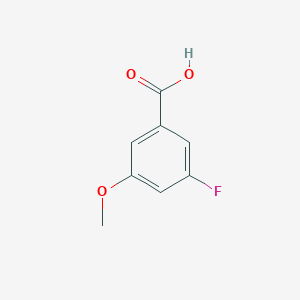

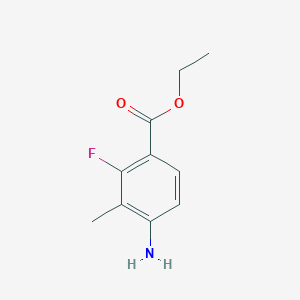

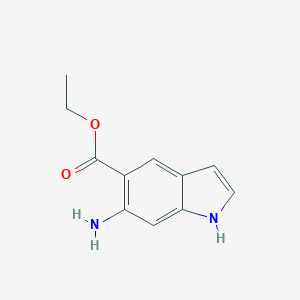

IUPAC Name |

1-naphthalen-2-ylsulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c17-19(18,16-9-7-15-8-10-16)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11,15H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWPAXRMRPPQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351579 | |

| Record name | 1-(Naphthalene-2-sulfonyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203182 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

179051-76-4 | |

| Record name | 1-(Naphthalene-2-sulfonyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene](/img/structure/B70960.png)

![trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)](/img/structure/B70964.png)

![Hydroxy[(4-methoxybenzoyl)amino]acetic acid](/img/structure/B70976.png)

![5-[(7-Chloro-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B70977.png)